molecular formula C11H15NO3 B020183 O,alpha-Dimethyltyrosine CAS No. 7383-30-4

O,alpha-Dimethyltyrosine

Cat. No. B020183
CAS RN: 7383-30-4
M. Wt: 209.24 g/mol
InChI Key: GSEIHXWCWAMTTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of O,alpha-Dimethyltyrosine involves advanced organic synthesis techniques, including palladium-catalyzed C-H functionalization. A notable method utilizes palladium-catalyzed directed C-H functionalization for the efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine, showcasing a practical approach to ortho-dimethylation of tyrosine derivatives without racemization at α-chiral centers (Wang et al., 2017).

Scientific Research Applications

  • Hydroxyl Radical Scavenging : Compounds like thiourea and dimethylthiourea, which are structurally related to O,alpha-Dimethyltyrosine, have been used as hydroxyl radical (OH.) scavengers in experiments, indicating their potential in mitigating peroxynitrite-dependent damage (Whiteman & Halliwell, 1997).

  • Asymmetric Synthesis : Research has shown the large-scale asymmetric synthesis of novel sterically constrained derivatives of tyrosine, such as 2′,6′-dimethyl- and α,2′,6′-trimethyltyrosine. These findings demonstrate the importance of such compounds in synthetic chemistry and potential pharmaceutical applications (Soloshonok, Tang, & Hruby, 2001).

  • Palladium-Catalyzed Synthesis : A study highlights the palladium-catalyzed directed C-H functionalization for synthesizing (S)-N-Boc-2,6-dimethyltyrosine, emphasizing its significance in creating valuable building blocks for synthetic chemistry (Wang et al., 2017).

  • Peptide Antioxidants in Mitochondrial Function : Peptide antioxidants with dimethyltyrosine have been developed to target the inner mitochondrial membrane. These peptides have shown to inhibit mitochondrial swelling, oxidative cell death, and reperfusion injury, underscoring their therapeutic potential in treating conditions associated with oxidative stress (Zhao et al., 2004).

Mechanism of Action

Target of Action

O,alpha-Dimethyl-DL-tyrosine, also known as 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid or O,alpha-Dimethyltyrosine, is a derivative of the amino acid tyrosine . Tyrosine is a precursor for the synthesis of various compounds such as neurotransmitters and melanin . The primary targets of O,alpha-Dimethyl-DL-tyrosine are likely to be similar to those of tyrosine, which include enzymes like tyrosine 3-monooxygenase .

Mode of Action

It is known that tyrosine is converted into l-dopa by the enzyme tyrosine 3-monooxygenase . This conversion is a crucial step in the synthesis of catecholamines, which are important neurotransmitters . As a derivative of tyrosine, O,alpha-Dimethyl-DL-tyrosine might interact with this enzyme and potentially influence the synthesis of catecholamines.

Biochemical Pathways

The biochemical pathways affected by O,alpha-Dimethyl-DL-tyrosine are likely to be those involving tyrosine and its derivatives. Tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines and melanin . It is also a precursor for the synthesis of homogentisic acid, an intermediate in the degradation of aromatic amino acids .

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it can be metabolized into various compounds . The impact of these properties on the bioavailability of O,alpha-Dimethyl-DL-tyrosine would need further investigation.

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of catecholamines and other tyrosine-derived compounds . This could potentially affect various physiological processes, including neurotransmission and melanin production.

Action Environment

The action of O,alpha-Dimethyl-DL-tyrosine might be influenced by various environmental factors. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the stability and efficacy of O,alpha-Dimethyl-DL-tyrosine might be influenced by factors such as storage conditions and the presence of other compounds in the body.

properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIHXWCWAMTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551692
Record name O,alpha-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7383-30-4
Record name O,alpha-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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